Bienvenue dans la boutique en ligne BenchChem!

3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Cross‑coupling C–I bond dissociation energy Suzuki–Miyaura

3‑Iodo‑1H‑pyrrolo[3,2‑b]pyridine‑6‑carboxylic acid (CAS 1190322‑96‑3, synonym 3‑iodo‑4‑azaindole‑6‑carboxylic acid) is a heterocyclic compound that combines a 4‑azaindole core with a C3‑iodo substituent and a C6‑carboxylic acid functional group (molecular formula C₈H₅IN₂O₂, molecular weight 288.04 g·mol⁻¹). The 1H‑pyrrolo[3,2‑b]pyridine scaffold is recognized as a privileged kinase‑inhibitor template, and the carboxylic acid at the 6‑position provides a convenient synthetic anchor for amide coupling or esterification.

Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
CAS No. 1190322-96-3
Cat. No. B3220103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
CAS1190322-96-3
Molecular FormulaC8H5IN2O2
Molecular Weight288.04 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=C2I)C(=O)O
InChIInChI=1S/C8H5IN2O2/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6/h1-3,10H,(H,12,13)
InChIKeyKHACXLWAYAEFBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 1190322-96-3): A Halogenated 4‑Azaindole Building Block for Structure–Activity Relationship (SAR) and Cross‑Coupling Programs


3‑Iodo‑1H‑pyrrolo[3,2‑b]pyridine‑6‑carboxylic acid (CAS 1190322‑96‑3, synonym 3‑iodo‑4‑azaindole‑6‑carboxylic acid) is a heterocyclic compound that combines a 4‑azaindole core with a C3‑iodo substituent and a C6‑carboxylic acid functional group (molecular formula C₈H₅IN₂O₂, molecular weight 288.04 g·mol⁻¹) . The 1H‑pyrrolo[3,2‑b]pyridine scaffold is recognized as a privileged kinase‑inhibitor template, and the carboxylic acid at the 6‑position provides a convenient synthetic anchor for amide coupling or esterification . Characterized by a calculated density of 2.2 ± 0.1 g·cm⁻³ and a predicted boiling point of 514.8 ± 45.0 °C, the compound is commercially supplied by multiple vendors (e.g., Fluorochem, AKSci, Leyan, CymitQuimica) at purities of 95–97% .

Why the 3‑Iodo‑Acid Cannot Be Replaced by the Parent Acid, 3‑Bromo, 3‑Chloro, or 6‑Ester Analogs in a Medicinal‑Chemistry or Procurement Workflow


Within the 1H‑pyrrolo[3,2‑b]pyridine‑6‑carboxylic acid series, the identity of the C3 halogen profoundly influences both synthetic utility and biological readout, making generic inter‑compound substitution scientifically unsound. The parent (non‑halogenated) acid (CAS 112766‑32‑2) displays potent FGFR1–4 activity (IC₅₀ 7, 9, 25, and 712 nM) but lacks the reactive handle necessary for downstream Pd‑mediated diversification . Conversely, the 3‑bromo analog retains the carboxylic acid but offers a less reactive C–Br bond for oxidative addition; the 3‑chloro analog is even less reactive, yet may be preferred for certain late‑stage modifications where iodine’s lability is problematic . The methyl ester of the iodo‑acid (CAS 1190322‑88‑3) masks the carboxylic acid and can alter solubility and metabolic stability, but requires an extra hydrolysis step to regenerate the free acid used in most kinase‑inhibitor pharmacophores . The dual 5‑chloro‑3‑iodo variant further shifts electronic properties and steric demand, potentially impacting target selectivity . Selecting the 3‑iodo‑acid therefore represents a deliberate choice to maximize synthetic versatility while preserving the free carboxylic acid for direct structure–activity exploration.

Quantitative Evidence Guide for 3‑Iodo‑1H‑pyrrolo[3,2‑b]pyridine‑6‑carboxylic acid: Comparator‑Based Differentiation Data


Evidence Dimension 1: Synthetic Versatility – Iodo vs. Bromo vs. Chloro Cross‑Coupling Reactivity

The 3‑iodo substituent provides the lowest carbon–halogen bond dissociation energy in the 4‑azaindole‑6‑carboxylic acid series, enabling milder and often higher‑yielding Pd‑catalyzed cross‑coupling reactions. C–I bonds are approximately 20–30 % weaker than C–Br bonds and roughly 40 % weaker than C–Cl bonds, a trend documented for heteroaryl halides [1]. This enhanced oxidative addition propensity is particularly valuable for late‑stage diversification of kinase‑focused compound libraries where functional‑group tolerance is paramount.

Cross‑coupling C–I bond dissociation energy Suzuki–Miyaura Medicinal chemistry building block

Evidence Dimension 2: FGFR Inhibitory Potential – Parent Acid Baseline with Iodo‑Substitution Implications

The non‑halogenated parent scaffold, 1H‑pyrrolo[3,2‑b]pyridine‑6‑carboxylic acid (CAS 112766‑32‑2), delivers potent FGFR1–4 inhibition with IC₅₀ values of 7, 9, 25, and 712 nM, respectively, as demonstrated for a closely related derivative . While direct head‑to‑head FGFR IC₅₀ data for the 3‑iodo derivative are not publicly available, the iodo substituent is expected to modulate potency through a combination of steric bulk, halogen‑bonding capability, and electronic effects, as established in extensive azaindole SAR literature [1]. The carboxylic acid at the 6‑position is conserved, maintaining the key hydrogen‑bond donor/acceptor interaction with the kinase hinge region that underpins the scaffold’s activity profile .

FGFR kinase inhibition IC₅₀ Cancer 4‑Azaindole scaffold

Evidence Dimension 3: Physicochemical Differentiation – Molecular Weight, Density, and Boiling Point

The 3‑iodo substitution dramatically alters key physicochemical parameters relative to the parent acid and other halogen analogs. The molecular weight increases from 162.15 g·mol⁻¹ (parent acid) to 288.04 g·mol⁻¹ (iodo‑acid), compared to 241.04 g·mol⁻¹ for the 3‑bromo and 196.59 g·mol⁻¹ for the 3‑chloro analog . The predicted density of the iodo‑acid (2.2 g·cm⁻³) substantially exceeds that of the parent (1.506 g·cm⁻³) . These parameters directly impact solubility, formulation feasibility, and chromatographic behavior in purification workflows.

Physicochemical properties Molecular weight Density Boiling point Procurement specification

Evidence Dimension 4: Commercial Purity and Supply Chain Reliability

The 3‑iodo‑acid is routinely stocked by multiple reputable suppliers at a verified purity of 97% (Fluorochem, CymitQuimica, Leyan) or 95% (AKSci), providing a reliable procurement baseline . The 3‑bromo analog is also available at 95–98% purity, while the 3‑chloro analog is typically offered at ≥95% . Critically, multiple suppliers (Leyan, MolCore) provide batch‑specific QC documentation (NMR, HPLC) for the iodo‑acid, which is essential for GLP‑compliant medicinal chemistry workflows .

Commercial availability Purity comparison Supply chain Procurement

Evidence Dimension 5: Privileged Scaffold for Kinase Inhibitor Lead Generation

The 1H‑pyrrolo[3,2‑b]pyridine core has been validated as a privileged scaffold for kinase inhibition across multiple targets, including FGFR, VEGFR‑2, and PI3K/mTOR [1][2]. A 2022 study demonstrated that 5‑formyl‑pyrrolo[3,2‑b]pyridine‑3‑carboxamide derivatives achieve single‑digit nanomolar IC₅₀ values against wild‑type and gatekeeper‑mutant FGFR4 (e.g., compound 10z: antiproliferative IC₅₀ of 37, 32, and 94 nM against Hep3B, JHH‑7, and HuH‑7 HCC cells), while sparing FGFR1/2/3 [3]. The iodo‑acid serves as a direct precursor for introducing diverse substituents at the 3‑position via cross‑coupling, enabling systematic exploration of this validated pharmacophore.

Kinase inhibitor 4‑Azaindole Lead generation FGFR4 Drug discovery

Application Scenarios for 3‑Iodo‑1H‑pyrrolo[3,2‑b]pyridine‑6‑carboxylic acid: Where the Evidence Supports Prioritized Procurement


Parallel Synthesis of 3‑Aryl/Arylalkynyl 4‑Azaindole‑6‑Carboxylic Acid Libraries for Kinase Panel Screening

Medicinal chemistry teams constructing focused kinase‑inhibitor libraries can exploit the C3‑iodo handle for high‑throughput Suzuki–Miyaura or Sonogashira diversification. The free C6‑carboxylic acid eliminates the need for a deprotection step prior to biochemical screening, unlike the methyl ester analog (CAS 1190322‑88‑3) which requires saponification . Using the iodo‑acid as the common intermediate, 48–96 diverse analogs can be synthesized in parallel and screened directly against FGFR, VEGFR‑2, or PI3K panels, leveraging the established scaffold SAR [1][2].

Structure–Activity Relationship Studies Comparing Halogen Effects at the 3‑Position of the 4‑Azaindole Core

The iodo‑acid, bromo‑acid, and chloro‑acid together form a complete halogen series for systematic SAR exploration. Researchers can procure all three analogs and evaluate how halogen size, electronegativity, and halogen‑bonding propensity affect kinase selectivity and cellular potency. The iodo‑acid’s larger van der Waals radius (1.98 Å vs. 1.85 Å for Br and 1.75 Å for Cl) and superior halogen‑bond donor capability may confer selectivity advantages against specific kinase conformations, an effect that can only be probed with the full series [3].

Late‑Stage Functionalization of Advanced Kinase Inhibitor Leads Requiring Mild Coupling Conditions

For lead‑optimization programs where the 4‑azaindole‑6‑carboxylic acid core is already embedded in a complex molecule, the iodo‑acid’s reactive C–I bond permits Pd‑catalyzed diversification at ambient or near‑ambient temperatures. This is particularly valuable when the lead compound contains thermally sensitive functional groups (e.g., nitriles, epoxides, or strained rings) that would not survive the elevated temperatures often required for C–Br or C–Cl activation [4]. The iodo intermediate enables the introduction of aryl, heteroaryl, or alkynyl substituents without compromising the integrity of the molecular framework.

Precursor for FGFR‑Targeted Anticancer Agents in Hepatocellular Carcinoma (HCC) Programs

The recent identification of potent, selective FGFR4 inhibitors based on the pyrrolo[3,2‑b]pyridine scaffold (e.g., compound 10z with Hep3B IC₅₀ = 37 nM) positions the iodo‑acid as a strategic building block for HCC‑focused drug discovery [2]. By using the iodo‑acid as a starting material, teams can rapidly prepare analogs with varied C3‑aryl substituents and evaluate them in FGFR4‑dependent HCC cell lines (Hep3B, JHH‑7, HuH‑7), accelerating the identification of candidates that overcome gatekeeper‑mutant resistance.

Quote Request

Request a Quote for 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.